molecular formula C13H11F3N2O3 B3110544 ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate CAS No. 1802940-41-5

ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate

Cat. No. B3110544
CAS RN: 1802940-41-5
M. Wt: 300.23 g/mol
InChI Key: CXPFQBSAGAGTAJ-CMDGGOBGSA-N
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Description

“Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate” is a chemical compound with the molecular formula C12H14ClF3N2O3 and a molecular weight of 326.6994 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate and its derivatives have been a subject of interest in genotoxicity and mutagenicity research. For instance, 1-ethyl-1-nitrosourea (ENU), a related compound, is a potent ethylating agent known for its mutagenic properties in a variety of systems, from viruses to mammalian germ cells. ENU has been utilized primarily for research purposes to study chemical mutagenesis, particularly in mouse germ cells, and has shown to induce tumors in various organs of mammals. The molecular genetic data from ENU-induced mutants suggest a unique mutation spectrum, different from similar compounds, making it a valuable model compound for studying chemical mutagenesis effects on mouse germ cells (Shibuya & Morimoto, 1993).

Plant Biology and Ethylene Production

Research has also delved into the role of compounds structurally related to ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate in plant biology, particularly in relation to ethylene production. The biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a critical role beyond just being a precursor to ethylene. ACC has multiple features, such as being conjugated to various derivatives, metabolized by bacteria to favor plant growth, and functioning as a signal independently from ethylene. This extensive review of ACC highlights its underestimated role in plant biology, presenting it as more than just an ethylene precursor (Van de Poel & Van Der Straeten, 2014).

Heterocyclic Compounds Synthesis

In the field of organic synthesis, ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate and similar compounds are pivotal. They act as building blocks for synthesizing various heterocyclic compounds due to their unique reactivity. Publications have reported on the reactivity of such compounds, emphasizing their value in synthesizing a wide range of heterocycles like pyrazolo-imidazoles, spiropyridines, and others. The review consolidates key features of these molecules, their preparation, reactivity, and application in heterocyclic and dyes synthesis, anticipating more innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate, have been comprehensively reviewed. Microorganisms in soil and groundwater have been identified with the ability to degrade ETBE, emphasizing the complex pathways and the role of specific genes in the process. This review offers a holistic overview of ETBE's biodegradation, including microbial identification, pathways, and the influence of co-contaminants, presenting crucial insights for environmental management and bioremediation efforts (Thornton et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that it could have biological activity, given the presence of functional groups like the amine and ester, which are often seen in biologically active compounds .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)anilino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-2-20-12(19)9(7-17)8-18-10-3-5-11(6-4-10)21-13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFQBSAGAGTAJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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